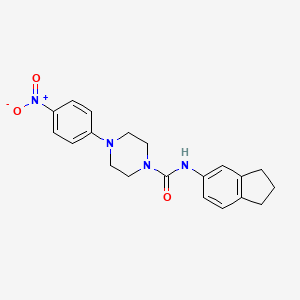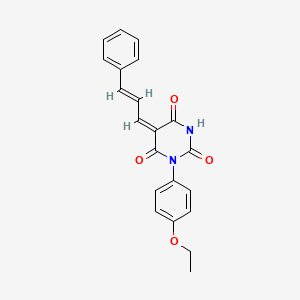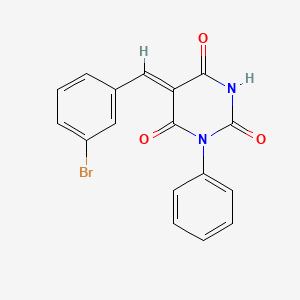
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as 'Compound X', is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain neurotransmitter receptors.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over the chemical composition and purity of the compound. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on Compound X. One area of interest is the compound's potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further investigation of the compound's mechanism of action and pharmacokinetics may provide insight into its potential therapeutic applications. Finally, research on the synthesis of analogs of Compound X may lead to the development of compounds with improved pharmacological properties.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity. Additionally, it has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(21-17-5-4-15-2-1-3-16(15)14-17)23-12-10-22(11-13-23)18-6-8-19(9-7-18)24(26)27/h4-9,14H,1-3,10-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBWHODVATKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4759030.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4759035.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4759041.png)
![2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B4759049.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4759072.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4759075.png)

![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)
![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)
![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)


![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)